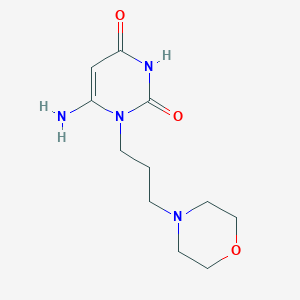![molecular formula C23H20N6O3 B2528963 7-(3,4-dimethylphenyl)-N-(2-furylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide CAS No. 1215681-56-3](/img/structure/B2528963.png)
7-(3,4-dimethylphenyl)-N-(2-furylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 7-(3,4-dimethylphenyl)-N-(2-furylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a derivative of the pyrazolopyrimidine class, which is known for its diverse biological activities. The pyrazolopyrimidine scaffold is a fused bicyclic structure that has been the focus of various synthetic efforts due to its relevance in medicinal chemistry.
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the condensation of aminopyrazoles with enaminones. For instance, the reaction of 5-amino-4-cyano-3-substituted-1H-pyrazole with enaminones in the presence of glacial acetic acid at room temperature can yield a variety of 7-aryl-3-cyano-2-substituted pyrazolo[1,5-a]pyrimidines, as demonstrated in one of the studies . A similar approach could be applied to synthesize the compound , with appropriate modifications to incorporate the 3,4-dimethylphenyl and 2-furylmethyl groups.
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by the presence of a pyrazole ring fused to a pyrimidine ring. The structure of one such compound was confirmed by X-ray crystallography analysis . The precise arrangement of substituents around the core structure can significantly influence the compound's biological activity and physical properties.
Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidine derivatives can undergo various chemical reactions, including cyclization, hydrolysis, and amidation, as part of their synthesis . For example, the cyclization of dimethylamino-enones with amino-pyrazoles can form the pyrazolopyrimidine core, which can then be further modified through hydrolysis and amidation to introduce different substituents and functionalities .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are essential for the compound's application in biological systems. The bioassay tests of some derivatives have shown moderate herbicidal activity, indicating potential agricultural applications . The spectral properties, such as ultraviolet absorption spectra and NMR chemical shifts, provide insights into the electronic structure and substituent effects within the molecule .
Applications De Recherche Scientifique
Environmental Exposure and Health Implications
Studies have focused on the environmental exposure of children to organophosphorus (OP) and pyrethroid (PYR) pesticides, highlighting the widespread chronic exposure in specific populations and the need for public health policies to regulate the use of these chemicals due to their developmental neurotoxicity (Babina et al., 2012). Similarly, research on heterocyclic amines (HCAs) in the diet of healthy volunteers has raised concerns about continuous exposure to carcinogenic compounds through food, which could have long-term health implications (Ushiyama et al., 1991).
Pharmacokinetics and Metabolism
Investigations into the pharmacokinetics and metabolism of novel compounds, such as anticonvulsant agents or potential therapeutic drugs, provide insights into how these substances are absorbed, metabolized, and excreted in humans and animals. For instance, the study on the metabolism and pharmacokinetics of N-(2,6-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide (D2624) in rats and humans offers valuable data on the drug's bioavailability, metabolic pathways, and the formation of metabolites (Martin et al., 1997).
Exposure to Carcinogenic Compounds
Research has also been conducted on the presence of carcinogenic heterocyclic amines in urine, indicating that humans are continually exposed to these compounds through food, potentially contributing to cancer risk (Nagao et al., 1996).
Mécanisme D'action
Orientations Futures
The future directions for research on “7-(3,4-dimethylphenyl)-N-(2-furylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide” and similar compounds could involve further exploration of their potential as CDK2 inhibitors for cancer treatment . Additionally, the development of more efficient synthesis methods and the investigation of other biological activities could be areas of interest .
Propriétés
IUPAC Name |
2-(4-ethoxyphenyl)-5-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-d][1,2,4]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O3/c1-3-31-17-10-8-16(9-11-17)19-12-20-23(30)28(24-14-29(20)26-19)13-21-25-22(27-32-21)18-7-5-4-6-15(18)2/h4-12,14H,3,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBUEPNFJQTBRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=CC=C5C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3,4-dimethylphenyl)-N-(2-furylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

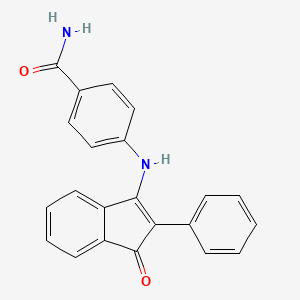
![7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-{[(4-methylphenyl)methyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2528883.png)
![2,5-dichloro-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2528885.png)
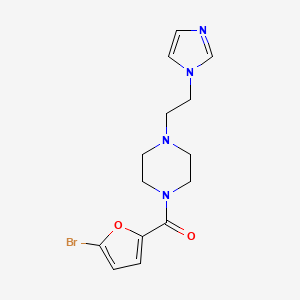
![N-benzyl-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2528891.png)
![Methyl 2-[6-fluoro-2-[4-[methyl(phenyl)sulfamoyl]benzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2528892.png)
![[4-(6-Methylpyridazin-3-yl)phenyl]methanol](/img/structure/B2528896.png)
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2528897.png)
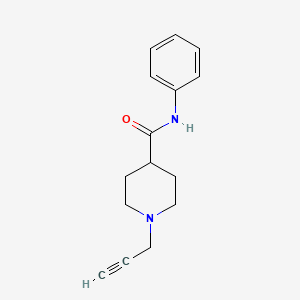
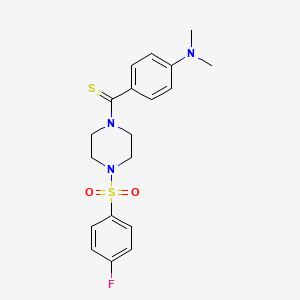
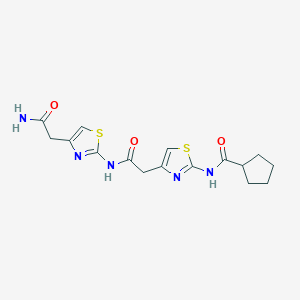

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-tosylbutanamide](/img/structure/B2528902.png)
